molecular formula C19H23N3O3 B2569464 N-(2-methoxyphenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide CAS No. 1797601-51-4

N-(2-methoxyphenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2569464
CAS No.: 1797601-51-4
M. Wt: 341.411
InChI Key: XRTHHIBICVOJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a methoxyphenyl carboxamide group and a 6-methylpyridin-2-yloxy moiety. The methoxy group may enhance metabolic stability, while the pyridinyloxy substituent could influence lipophilicity and binding affinity .

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(6-methylpyridin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-6-5-9-18(20-14)25-15-10-12-22(13-11-15)19(23)21-16-7-3-4-8-17(16)24-2/h3-9,15H,10-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTHHIBICVOJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC22H22N2O5
Molecular Weight394.4 g/mol
CAS Number1797756-59-2

Research indicates that this compound acts primarily as a non-peptide inhibitor of human tryptophan hydroxylase (TPH), which is crucial in serotonin metabolism. By inhibiting TPH, the compound potentially modulates serotonin levels, which may be beneficial in treating various disorders such as:

  • Irritable Bowel Syndrome
  • Pulmonary Hypertension
  • Cancer (including neuroendocrine tumors)
  • Inflammatory Diseases (e.g., multiple sclerosis) .

Antimicrobial Activity

Studies have demonstrated that piperidine derivatives exhibit notable antibacterial and antifungal properties. For example, compounds similar to N-(2-methoxyphenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine have shown efficacy against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest strong potential for use in treating infections caused by resistant bacteria .

Neuropharmacological Effects

The role of serotonin in neurological processes has led to investigations into how this compound may influence mood and cognitive functions through serotonin modulation. The inhibition of TPH could lead to reduced serotonin synthesis, which has implications for conditions like depression and anxiety disorders .

Case Studies

Several studies have highlighted the therapeutic potential of similar compounds:

  • Study on TPH Inhibition : A clinical trial involving a related compound demonstrated a reduction in serotonin levels in patients with irritable bowel syndrome, indicating potential benefits for gastrointestinal disorders .
  • Antimicrobial Efficacy : A study assessed various piperidine derivatives and found that substitutions on the piperidine ring significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Research : Research into the anti-tumor properties of piperidine derivatives has shown promise, particularly in neuroendocrine tumors where serotonin plays a critical role .

Scientific Research Applications

Dopamine Receptor Modulation

Research indicates that derivatives of N-(2-methoxyphenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide have been synthesized to evaluate their affinity for dopamine D2 receptors. A study documented the synthesis of several related compounds that were tested for their binding affinity to these receptors, revealing promising candidates for further development as potential antipsychotic agents .

Table 1: Affinity of Compounds for D2 Receptors

Compound NameKi (nM)
1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine54
Other synthesized derivativesVaries

This data suggests that the structural modifications around the piperidine scaffold can significantly influence receptor binding properties.

Inhibition of Stearoyl-CoA Desaturase

Another area of application involves the inhibition of stearoyl-CoA desaturase (SCD), an enzyme implicated in lipid metabolism and cancer progression. Compounds similar to this compound have been identified as SCD inhibitors, which could provide therapeutic avenues for treating certain cancers .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Piperidine Ring : Utilizing piperidine derivatives as starting materials.
  • Substitution Reactions : Employing methods such as nucleophilic substitution to introduce the methoxy and pyridinyl groups.
  • Purification Techniques : Including chromatography to isolate pure compounds for biological testing.

These synthetic routes are crucial for developing a library of derivatives for biological evaluation.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds derived from this compound in various assays:

Case Study 1: D2 Receptor Binding

A comprehensive study employed molecular docking simulations alongside in vitro assays to assess binding affinities and elucidate interaction mechanisms with dopamine D2 receptors. The findings highlighted specific interactions that stabilize binding, such as salt bridges between key amino acids and the piperidine moiety .

Case Study 2: Cancer Treatment Potential

In another investigation, compounds were screened against non-small-cell lung cancer cell lines, demonstrating selective toxicity towards specific cancer types. The results indicated that certain derivatives could inhibit cell proliferation effectively while sparing normal cells, suggesting a targeted therapeutic approach .

Comparison with Similar Compounds

Fluorinated PET Tracers: 18F-Mefway and 18F-FCWAY

Structural Features :

  • 18F-Mefway : Contains a cyclohexane core with a fluorinated alkyl chain, a methoxyphenyl-piperazine group, and a pyridinyl substituent.
  • 18F-FCWAY : Features a similar cyclohexane backbone but with a pyridyl-ethyl-piperazine motif.

Functional Comparison: Both compounds are radiolabeled for positron emission tomography (PET) imaging of serotonin 1A (5-HT1A) receptors. Unlike the target compound, these analogs incorporate fluorine-18 for imaging purposes and utilize piperazine (instead of piperidine) for receptor interaction.

Compound Core Structure Key Substituents Application
Target Compound Piperidine 2-methoxyphenyl, 6-methylpyridin-2-yloxy Potential CNS receptor ligand
18F-Mefway Cyclohexane Fluorinated chain, methoxyphenyl-piperazine 5-HT1A PET imaging
18F-FCWAY Cyclohexane Pyridyl-ethyl-piperazine 5-HT1A PET imaging

WHO-Listed Analogs: Trifluoromethylpyridine Derivatives

Example : N-(pyridazin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide (WHO List 91) .

Structural Comparison :

  • The WHO compound shares a piperidine-carboxamide scaffold but substitutes the target’s 6-methylpyridinyloxy group with a trifluoromethylpyridinyloxy moiety.
  • The trifluoromethyl group significantly increases lipophilicity and metabolic resistance compared to the methyl group in the target compound.

Functional Implications :

  • The trifluoromethyl group may enhance blood-brain barrier penetration but could introduce off-target interactions due to increased steric bulk.

Dihydropyridine Derivatives: AZ331 and AZ257

Structural Features :

  • AZ331: 1,4-dihydropyridine core with cyano, furyl, and thioether substituents.
  • AZ257 : Similar to AZ331 but includes a bromophenyl group .

Comparison :

  • The target compound lacks the dihydropyridine ring, which is critical for calcium channel modulation in AZ331/AZ256. Instead, its piperidine and pyridinyloxy groups suggest divergent mechanisms, possibly targeting ion channels or GPCRs.
  • The methoxyphenyl group in the target compound may confer selectivity for serotonin receptors over calcium channels.

Heterocyclic Carboxamides: Thiazolo-Pyridine and Pyrrolo-Pyrimidine Derivatives

Examples :

  • 919736-42-8: 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
  • 900262-41-1: Pyrrolo-pyrimidine core with dimethoxyphenyl and methoxypropyl groups .

Comparison :

  • Thiazolo-pyridine and pyrrolo-pyrimidine systems introduce sulfur or additional nitrogen atoms, altering electronic properties and binding pocket compatibility.
  • The target compound’s simpler piperidine scaffold may offer synthetic accessibility and tunability for structure-activity relationship (SAR) studies.

Key Research Findings and Implications

  • Structural Flexibility : Piperidine-based compounds (e.g., the target) balance receptor affinity and metabolic stability, whereas piperazine or dihydropyridine derivatives prioritize imaging or ion channel modulation, respectively.
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance lipophilicity but may reduce selectivity. Methoxy groups improve pharmacokinetics but require optimization to avoid excessive polarity.
  • Therapeutic Potential: The target compound’s structure positions it as a candidate for CNS disorders, though further in vivo studies are needed to validate receptor specificity and efficacy.

Q & A

Q. What experimental methods are recommended for determining the crystal structure of this compound?

To elucidate the crystal structure, X-ray crystallography is the gold standard. This involves growing single crystals (e.g., via slow evaporation in a suitable solvent), collecting diffraction data using a diffractometer (e.g., Oxford Diffraction instruments), and refining the structure with software like SHELX . Conformational analysis should include dihedral angles between aromatic rings and heterocyclic moieties to assess intramolecular interactions (e.g., hydrogen bonds or steric effects) .

Q. How can researchers optimize synthetic routes for this compound?

Synthesis typically involves multi-step reactions with intermediates like substituted piperidines or pyridines. For example:

  • Step 1 : Coupling of a piperidine derivative (e.g., 4-hydroxypiperidine) with 6-methylpyridin-2-ol under Mitsunobu conditions (triphenylphosphine/DIAD) to form the ether linkage .
  • Step 2 : Carboxamide formation via reaction of the piperidine intermediate with 2-methoxyphenyl isocyanate in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

Q. What assays are suitable for evaluating receptor binding affinity?

Radioligand displacement assays (e.g., using 18F-Mefway or 18F-FCWAY as tracers) are effective for quantifying 5-HT1A receptor affinity. Protocols include:

  • In vitro : Incubate brain homogenates with the compound and 18F-labeled tracer; measure competitive binding via autoradiography .
  • In vivo : PET imaging in animal models to assess blood-brain barrier penetration and target engagement .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo pharmacological data be resolved?

Discrepancies often arise due to metabolic instability or poor pharmacokinetics. Mitigation strategies include:

  • Metabolic profiling : Incubate the compound with liver microsomes (human/rat) to identify degradation pathways .
  • Prodrug design : Introduce ester or amide prodrug moieties to enhance stability, as seen in structurally related pyrimidine derivatives .
  • Pharmacokinetic modeling : Use compartmental models to correlate in vitro IC50 values with observed in vivo efficacy .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Docking simulations : Use software like AutoDock Vina to predict binding poses at target receptors (e.g., 5-HT1A) based on crystal structure data .
  • QSAR modeling : Train models on substituent effects (e.g., methoxy vs. fluoro groups) using descriptors like logP, polar surface area, and Hammett constants .
  • Free-energy perturbation (FEP) : Quantify the impact of structural modifications (e.g., pyridine substitution) on binding affinity .

Q. How do conformational dynamics influence pharmacological activity?

The compound’s activity is sensitive to the orientation of the methoxyphenyl and pyridinyloxy groups. Key analyses include:

  • X-ray crystallography : Measure dihedral angles between the piperidine ring and aromatic substituents to identify bioactive conformers .
  • NMR spectroscopy : Monitor solution-phase dynamics (e.g., NOESY for intramolecular contacts) to compare with solid-state structures .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100+ ns to assess stability of binding poses .

Methodological Considerations

Q. What safety protocols are critical during synthesis and handling?

  • Hazard mitigation : Classify the compound under GHS Category 4 (acute toxicity) based on structural analogs .
  • Handling : Use fume hoods, nitrile gloves, and PPE to avoid dermal/oral exposure.
  • Waste disposal : Neutralize reactive intermediates (e.g., isocyanates) with 10% sodium bicarbonate before disposal .

Q. How should researchers validate purity and identity?

  • HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm; aim for ≥98% purity .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ expected at m/z ~383.4).
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.